molecular formula C32H66O17 B1330430 HO-PEG16-OH CAS No. 6812-36-8

HO-PEG16-OH

Cat. No.: B1330430
CAS No.: 6812-36-8
M. Wt: 722.9 g/mol
InChI Key: DHORSBRLGKJPFC-UHFFFAOYSA-N
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Description

HO-PEG16-OH is a complex organic compound with the molecular formula C32H66O17 . It is a member of the polyethylene glycol (PEG) family, which are polymers of ethylene oxide. This compound is characterized by its multiple ether linkages and terminal hydroxyl groups, making it highly hydrophilic and versatile in various applications.

Mechanism of Action

Target of Action

The primary target of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol, also known as HO-PEG16-OH, is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound serves as a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the latter .

Biochemical Pathways

The biochemical pathways affected by 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol are primarily related to the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway’s modulation include the selective degradation of target proteins, which can have various impacts depending on the specific proteins involved .

Pharmacokinetics

It is known that the compound is a solid with a molecular weight of 72286 . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol’s action primarily involve the degradation of target proteins . This degradation can lead to various cellular effects, depending on the specific target proteins involved. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease .

Action Environment

The action, efficacy, and stability of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C for long-term storage , indicating that temperature can significantly impact its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HO-PEG16-OH typically involves the polymerization of ethylene oxide. The process starts with the initiation of ethylene oxide monomers using a suitable catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer length .

Industrial Production Methods

In industrial settings, the production of this compound is achieved through large-scale polymerization reactors. The process involves the continuous addition of ethylene oxide to a reaction vessel containing the catalyst and an initiator, such as ethylene glycol. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HO-PEG16-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

HO-PEG16-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

HO-PEG16-OH is unique due to its specific polymer length and functional groups. Similar compounds include:

    Polyethylene glycol (PEG): Varying molecular weights and lengths, used in similar applications.

    Polypropylene glycol (PPG): Similar structure but with propylene oxide units, used in different industrial applications.

    Polyethylene oxide (PEO): Higher molecular weight polymers with similar properties.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHORSBRLGKJPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218307
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-36-8
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6812-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol
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Q & A

Q1: Can PEG17 influence the optical properties of inorganic nanomaterials?

A: Yes, research suggests that PEG17, when directly attached to or in close proximity to certain inorganic clusters like Cd(10)Se(4)(SR)(10), can cause blue-shifts in absorption bands and affect photoluminescence properties. [] This is attributed to electronic perturbations caused by the large dipole moment of PEG17, highlighting the importance of the surrounding chemical environment on the electronic behavior of nanomaterials. []

Q2: How does the chain length of polyethylene glycol (PEG) impact its interaction with nanomaterials?

A: Studies on Cd(10)Se(4)(SR)(10) clusters modified with varying PEG chain lengths (PEG3, PEG7, PEG17, PEG46) reveal a correlation between chain length and electronic perturbation effects. [] Longer chains like PEG17 and PEG46 exhibited more pronounced effects on the cluster's optical properties compared to shorter chains. [] This suggests a potential chain-length-dependent interaction mechanism.

Q3: Can PEG17 be used in drug delivery applications?

A: Yes, PEG17 has been incorporated into block copolymers for the development of drug delivery systems. For instance, PEG17-SS-PPS30, a block copolymer containing PEG17 and poly(propylene sulfide) (PPS) linked by a disulfide bond, can self-assemble into polymersomes. [] These polymersomes demonstrate the ability to encapsulate and release their contents within cells upon exposure to intracellular cysteine concentrations, highlighting their potential for intracellular drug delivery. []

Q4: How does the presence of PEG17 influence the self-assembly of amphiphilic block copolymers?

A: Research shows that PEG17, when incorporated into a diblock copolymer with poly(propylene sulfide) (PPS) (PEG17-bl-PPS75), enables the formation of polymeric bicontinuous nanospheres (BCNs) via flash nanoprecipitation. [] This specific assembly into BCNs is attributed to the amphiphilic nature of the block copolymer, with PEG17 likely contributing to the hydrophilic portion that interacts with the aqueous environment. []

Q5: What is the role of PEG17 in modifying membrane properties for water treatment?

A: Studies demonstrate the use of PEG17 in modifying poly(vinyl alcohol) (PVA) membranes for water treatment. [] The incorporation of PEG17 and glycerin into the PVA matrix, followed by UV irradiation, led to improved selectivity for metal ion separation during reverse osmosis. [] This highlights the potential of PEG17 in enhancing membrane performance for water purification applications.

Q6: Can the conformation of PEG17 in the gas phase be determined?

A: Yes, studies utilizing matrix-assisted laser desorption ion chromatography coupled with molecular mechanics modeling have provided insights into the gas-phase conformation of PEG17. [] These studies indicate that when complexed with a sodium ion (Na+PEG17), the PEG17 chain tends to "solvate" the ion, with seven oxygen atoms from the PEG17 acting as nearest neighbors to the sodium ion. []

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